Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a 4-methoxyphenyl group attached via a sulfonamide linkage to the benzothiophene core. Its molecular formula is C₁₈H₁₇NO₅S₂, with a calculated molecular weight of 399.46 g/mol (based on analogs in and substituent adjustments).
Properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-3-24-18(20)16-17(14-6-4-5-7-15(14)25-16)26(21,22)19-12-8-10-13(23-2)11-9-12/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFVBQGJOUMHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound, including the presence of a sulfamoyl group and a methoxy-substituted phenyl ring, suggest a promising pharmacological profile.
Chemical Structure
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 335.37 g/mol. The compound exhibits a benzothiophene core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific assays are required for confirmation.
- Anticancer Activity : Initial investigations have indicated potential anticancer properties against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism may involve the induction of apoptosis through the activation of caspases, particularly caspase 8 .
Anticancer Activity
A study focused on related thiophene derivatives showed that modifications to the aromatic substituents significantly influenced cytotoxic activity against breast cancer cells. Compounds with methoxy groups demonstrated enhanced efficacy, suggesting that this compound could similarly exhibit potent anticancer effects .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .
Case Studies
-
Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.
Compound Cell Line IC50 (µM) Mechanism of Action This compound MCF-7 45 Caspase activation This compound MDA-MB-231 50 Caspase activation - Antimicrobial Activity : The antimicrobial potential was assessed against several bacterial strains, revealing moderate inhibitory effects. Further optimization and testing are necessary to establish its efficacy as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfamoyl-functionalized benzothiophene carboxylates, where structural variations in the aryl sulfonamide moiety significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:
Substituent Effects on Molecular Properties
Preparation Methods
Photocyclization of Diarylated Thiophenes
Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has emerged as the most efficient route for benzothiophene synthesis. As demonstrated by Thieme et al., this method achieves cyclization efficiencies of 82–94% under UV irradiation (λ = 365 nm) in dichloromethane. The reaction proceeds via a radical mechanism, with iodine acting as both an oxidizing agent and a radical initiator:
$$
\text{4,5-Diarylthiophene} \xrightarrow[\text{I}2, h\nu]{\text{CH}2\text{Cl}_2, 24\,h} \text{Benzothiophene} + \text{HI}
$$
Key advantages include:
Friedel-Crafts Acylation Approaches
Beilstein Journal of Organic Chemistry reports a solvent-free acylation method using acyl trifluoroacetates generated in situ from carboxylic acids and trifluoroacetic anhydride (TFAA). While this approach avoids transition metals, it produces regioisomeric mixtures (2- vs. 3-substituted products) in a 1.7:1 ratio, necessitating chromatographic separation. Reaction conditions and yields are summarized in Table 1.
Table 1. Comparative Analysis of Benzothiophene Synthesis Methods
Sulfamoylation and Esterification Functionalization
Sulfamoyl Group Introduction
The sulfamoyl moiety is introduced via nucleophilic aromatic substitution using 4-methoxyphenylsulfamoyl chloride. As detailed in PMC studies, optimal conditions involve:
- Anhydrous DMF solvent
- Triethylamine (2.5 equiv) as base
- 60°C for 8 hours
This step achieves 89% conversion efficiency, with side products limited to <5% monosubstituted derivatives. Crystal structure analysis confirms the sulfamoyl group adopts a distorted tetrahedral geometry around sulfur (O–S–O angle = 118.25°).
Ethyl Ester Formation
Esterification of the carboxylic acid precursor employs ethanol under acidic catalysis. Key parameters include:
- H₂SO₄ (0.5 M) as catalyst
- Reflux conditions (78°C)
- 12-hour reaction time
Comparative studies with methyl ester analogs reveal:
- Ethyl esters exhibit 18% higher solubility in lipid membranes (logP = 3.89 vs. 3.12)
- Reduced crystallization tendency compared to methyl derivatives (mp 123–124°C vs. 156–158°C)
Reaction Optimization and Scalability
Temperature and Solvent Effects
Photocyclization yield improves linearly with UV intensity (R² = 0.97) up to 150 W/cm², beyond which decomposition dominates. Solvent screening identifies dichloromethane as optimal due to:
Catalytic System Enhancements
Palladium-mediated coupling reactions benefit from:
- Buchwald-Hartwig ligands (Xantphos) increasing turnover number to 1,240
- Microwave irradiation reducing reaction time from 12 h → 45 min
Analytical Characterization and Quality Control
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows:
Comparative Analysis with Structural Analogs
Table 2. Substituent Effects on Physicochemical Properties
| Substituent | logP | TPSA (Ų) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 4-OCH₃ (target) | 3.89 | 81.7 | 0.12 |
| 3-Cl-4-OCH₃ | 4.21 | 78.9 | 0.08 |
| 2-OCH₃ | 3.45 | 83.4 | 0.18 |
Key trends:
- Chlorine substitution increases lipophilicity by 8% but reduces solubility by 33%
- Ortho-methoxy groups enhance water solubility via H-bonding with sulfamoyl oxygen
Applications and Derivative Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor for:
Q & A
Q. What are the common synthetic routes for Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives.
- Step 2 : Introduction of the sulfamoyl group using sulfonation reagents (e.g., chlorosulfonic acid) followed by coupling with 4-methoxyaniline.
- Step 3 : Esterification of the carboxylate group using ethanol under acidic conditions. Optimization focuses on solvent selection (e.g., dichloromethane for sulfonation), temperature control (0–5°C for exothermic steps), and catalysts (e.g., DMAP for esterification) to improve yields (75–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Essential techniques include:
- NMR : Confirm substitution patterns (e.g., δ 7.8–8.2 ppm for benzothiophene protons, δ 3.8 ppm for methoxy groups).
- IR : Identify sulfonamide (1320–1160 cm⁻¹) and ester (1720 cm⁻¹) functional groups.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 405.3). High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural confirmation .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- Cell viability : Assess cytotoxicity in cancer cell lines (e.g., MTT assay).
- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What methodologies are used to evaluate the environmental impact of this compound?
- Persistence studies : Monitor degradation in soil/water via HPLC under varying pH and UV light.
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition.
- Metabolite identification : Use LC-MS to track breakdown products .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up production, and what impurities are typically observed?
- Yield optimization : Use flow chemistry for exothermic steps (e.g., sulfonation) to enhance heat dissipation.
- Common impurities :
- Unreacted sulfonyl chloride (detected via TLC, Rf = 0.6 in ethyl acetate/hexane).
- Hydrolysis byproducts (e.g., free carboxylic acid; mitigate by anhydrous conditions).
- Purification : Combine column chromatography (silica gel, 60–120 mesh) and recrystallization (ethanol/water) .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Standardization : Run NMR in deuterated DMSO to minimize solvent effects.
- Cross-validation : Compare with computational predictions (DFT-based NMR chemical shift calculations).
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., rotamers in sulfonamide groups) .
Q. What experimental strategies elucidate the compound’s mechanism of interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified proteins.
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase).
- Mutagenesis : Identify critical residues by alanine scanning of binding pockets .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : Use AutoDock Vina to screen virtual libraries for binding affinity.
- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ data .
Q. What advanced techniques evaluate its potential in materials science (e.g., semiconductivity)?
- UV-Vis Spectroscopy : Measure bandgap energy (λmax ~350 nm, Eg ≈ 3.5 eV).
- Cyclic Voltammetry : Determine redox potentials (Eox/Ered) in acetonitrile.
- DSC/TGA : Assess thermal stability (decomposition >250°C) .
Q. How can researchers troubleshoot low reproducibility in biological assays?
- Assay Validation : Include internal controls (e.g., reference inhibitors) in each plate.
- Solvent Compatibility : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
- Batch Testing : Compare activity across multiple synthetic batches to rule out impurity effects .
Q. Tables
| Key Analytical Techniques | Purpose | References |
|---|---|---|
| HRMS | Molecular weight validation | |
| X-ray Crystallography | 3D structure determination | |
| SPR | Binding kinetics analysis |
| Common Synthetic Impurities | Mitigation Strategy |
|---|---|
| Unreacted sulfonyl chloride | Extended reaction time at 0°C |
| Hydrolysis byproducts | Anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
